![molecular formula C7H11N3O B6574144 (2E)-2-cyano-3-(dimethylamino)-N-methylprop-2-enamide CAS No. 219793-72-3](/img/structure/B6574144.png)
(2E)-2-cyano-3-(dimethylamino)-N-methylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter), odor, and other observable properties .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography can be used to determine the structure .Chemical Reactions Analysis
This involves understanding the reactions the compound can undergo. This could include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
This involves understanding properties such as melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen
2C-NMP has been studied for its potential applications in various scientific fields, such as pharmacology, biochemistry, and toxicology. It has been studied for its potential as an anti-inflammatory, anti-microbial, and anti-cancer agent. Additionally, it has been studied for its potential use in drug delivery systems, as well as its ability to modulate the activity of enzymes.
Wirkmechanismus
The exact mechanism of action of 2C-NMP is not fully understood. However, it is believed to act as a modulator of various biochemical and physiological processes. It is thought to interact with various enzymes and receptors, resulting in changes in the activity of these enzymes and receptors. Additionally, it is believed to interact with various proteins and lipids, resulting in changes in their structure and activity.
Biochemical and Physiological Effects
2C-NMP has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-microbial, and anti-cancer properties. Additionally, it has been found to modulate the activity of various enzymes, proteins, and lipids. It has also been found to have neuroprotective effects, and to be capable of modulating the activity of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
2C-NMP has several advantages for use in laboratory experiments. It is a relatively stable compound, and is easy to synthesize. Additionally, it has a wide range of biochemical and physiological effects, making it a promising candidate for further research and experimentation. However, there are some limitations to its use in laboratory experiments. For example, it is not water soluble, and its effects can vary depending on the concentration used.
Zukünftige Richtungen
There are several potential future directions for research involving 2C-NMP. These include further investigation of its anti-inflammatory, anti-microbial, and anti-cancer properties, as well as its potential use in drug delivery systems. Additionally, further research could be conducted on its ability to modulate the activity of enzymes, proteins, and lipids, and its neuroprotective effects. Additionally, further research could be conducted on its ability to modulate the activity of the immune system. Finally, further research could be conducted on its potential use in other scientific fields, such as toxicology and biochemistry.
Synthesemethoden
2C-NMP can be synthesized using a two-step process. The first step involves the reaction of 2-cyano-3-(dimethylamino)prop-2-enenitrile (2C-DAPN) with N-methyl-2-cyano-3-(dimethylamino)prop-2-enamide (N-methyl-2C-DAPA) in the presence of trimethylsilyl chloride in dichloromethane. The resulting product is 2C-NMP. The second step involves the hydrolysis of the 2C-NMP to form the desired product.
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(dimethylamino)-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-9-7(11)6(4-8)5-10(2)3/h5H,1-3H3,(H,9,11)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONZGHCELDAFSQ-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CN(C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C/N(C)C)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.